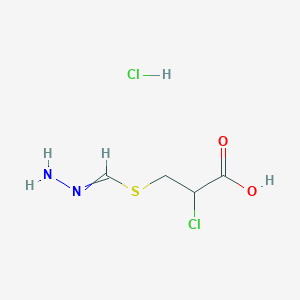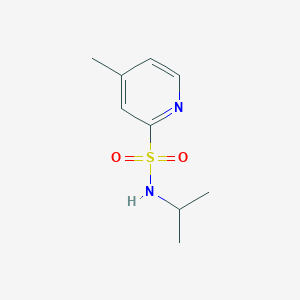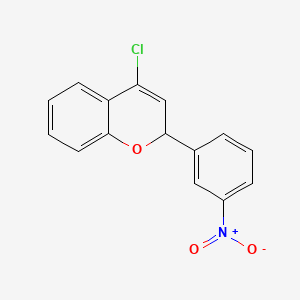
4-chloro-2-(3-nitrophenyl)-2H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(3-nitrophenyl)-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a chromene core substituted with a chloro group at the 4-position and a nitrophenyl group at the 2-position, making it a molecule of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-nitrophenyl)-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzaldehyde with 4-chlorophenol in the presence of a base, such as potassium carbonate, and a catalyst, like piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired chromene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-chloro-2-(3-nitrophenyl)-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product would be the corresponding nitroso or nitro derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would be the substituted derivatives, such as amino or thiol-substituted chromenes.
科学的研究の応用
4-chloro-2-(3-nitrophenyl)-2H-chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active chromenes.
Industry: It may be used in the development of new materials with specific optical or electronic properties.
作用機序
The mechanism of action of 4-chloro-2-(3-nitrophenyl)-2H-chromene is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
4-chloro-2-nitrophenol: Similar in structure but lacks the chromene core.
2H-chromene derivatives: Various derivatives with different substituents at the 2- and 4-positions.
Uniqueness
4-chloro-2-(3-nitrophenyl)-2H-chromene is unique due to the presence of both a chloro and a nitrophenyl group on the chromene core
特性
CAS番号 |
870105-52-5 |
|---|---|
分子式 |
C15H10ClNO3 |
分子量 |
287.70 g/mol |
IUPAC名 |
4-chloro-2-(3-nitrophenyl)-2H-chromene |
InChI |
InChI=1S/C15H10ClNO3/c16-13-9-15(20-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)17(18)19/h1-9,15H |
InChIキー |
OOCAVRMIHCHICF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


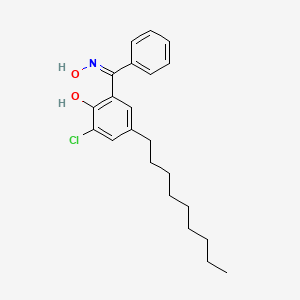
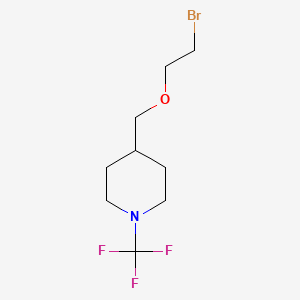

![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
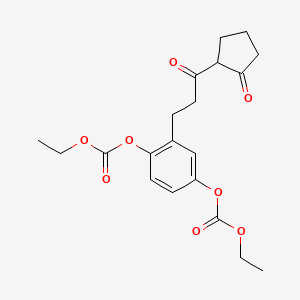

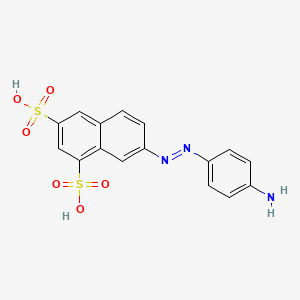
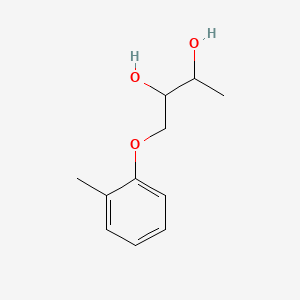
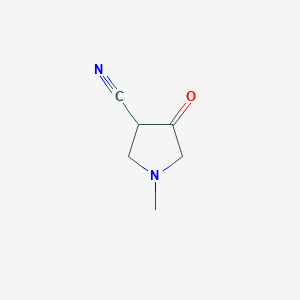
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)

